molecular formula C13H14N2O4S B2394711 2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid CAS No. 831207-41-1

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2394711
CAS No.: 831207-41-1
M. Wt: 294.33
InChI Key: MIPNVRKMENFENA-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a pyrrolidine ring with a nicotinic acid moiety, connected via a thioether linkage.

Scientific Research Applications

Herbicidal Activity and Agricultural Applications

Nicotinic acid derivatives have been explored for their potential in agricultural applications, particularly as herbicides. A study by Yu et al. (2021) discusses the design, synthesis, and evaluation of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal activity against certain weed species. These findings suggest that nicotinic acid derivatives could be used to develop new herbicides targeting monocotyledonous weeds, indicating the agricultural significance of these compounds (Chen Yu et al., 2021).

Pharmacological Effects on Lipid Metabolism

Nicotinic acid is well known for its lipid-lowering effects, which have been utilized in the treatment of dyslipidemias. Research has identified receptors such as PUMA-G and HM74 as mediators of nicotinic acid's anti-lipolytic effects in adipose tissue, emphasizing its pharmacological relevance in managing lipid disorders. This receptor-mediated mechanism is critical for the drug's efficacy in reducing plasma levels of free fatty acids and triglycerides (S. Tunaru et al., 2003).

Vasorelaxation and Antioxidant Properties

The vasorelaxation and antioxidative activities of thionicotinic acid derivatives have been studied, showing that these compounds can induce dose-dependent vasorelaxation and exhibit antioxidant properties. Such activities suggest potential therapeutic applications in treating cardiovascular diseases and oxidative stress-related conditions (Supaluk Prachayasittikul et al., 2010).

Industrial Production and Environmental Impact

The industrial production of nicotinic acid is of significant interest due to its applications in food, pharmaceuticals, and biochemistry. A review by Lisicki et al. (2022) on ecological methods to produce nicotinic acid highlights the need for green chemistry approaches that do not burden the environment, indicating the importance of sustainable production methods for nicotinic acid and its derivatives (Dawid Lisicki et al., 2022).

Molecular Structure and Complex Formation

Studies on the molecular structure and complex formation of nicotinic acid derivatives provide insights into their pharmacological and chemical properties. For instance, the crystal structure analysis of nicotinic acid complexes offers valuable information on their characteristic features, such as hydrogen bonding and molecular interactions, which could be beneficial for the development of pharmaceuticals and other applications (S. Athimoolam & S. Natarajan, 2007).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the pyrrolidine derivative with a thiol compound under suitable conditions, often involving a base catalyst.

    Nicotinic Acid Coupling: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid or its derivatives, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of 2

Properties

IUPAC Name

2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-6-15-10(16)7-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,9H,2,6-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPNVRKMENFENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331701
Record name 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831207-41-1
Record name 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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